PNP Inhibition: Comparison with 8-Aminoguanine
8-Butyladenine inhibits human erythrocyte PNP with a Ki of 290 μM (290,000 nM) [1], whereas the reference inhibitor 8-aminoguanine exhibits a Ki of 0.2–1.2 μM [2]. This ~1450-fold difference in binding affinity demonstrates that the 8-butyl group dramatically reduces PNP active site complementarity compared to the 8-amino substituent, providing a quantifiable benchmark for users requiring specific levels of PNP modulation.
| Evidence Dimension | PNP inhibition constant (Ki) |
|---|---|
| Target Compound Data | 290 μM (290,000 nM) |
| Comparator Or Baseline | 8-Aminoguanine: 0.2 μM (200 nM) to 1.2 μM (1200 nM) |
| Quantified Difference | ~1450-fold higher Ki (weaker inhibition) for target compound |
| Conditions | Human erythrocyte purine nucleoside phosphorylase, competitive inhibition assay |
Why This Matters
Users seeking potent PNP inhibition should select 8-aminoguanine; however, 8-butyladenine's weak inhibition may serve as a valuable negative control or selectivity probe in studies requiring low-affinity purine analogs.
- [1] BindingDB. BDBM50404028 (8-butyladenine) Ki=290 μM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404028 View Source
- [2] Stoeckler JD, et al. Inhibitors of purine nucleoside phosphorylase: C(8) and C(5') substitutions. Biochemical Pharmacology. 1982;31(2):163-171. doi:10.1016/0006-2952(82)90206-4 View Source
